![molecular formula C20H11ClFNO2 B2837721 6-(4-Chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533867-96-8](/img/structure/B2837721.png)

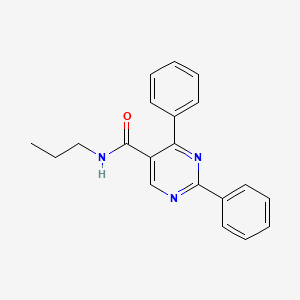

6-(4-Chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

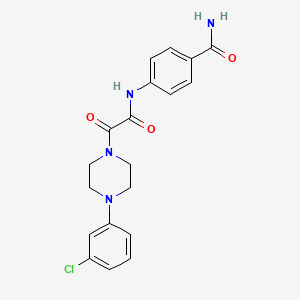

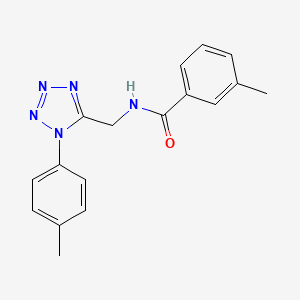

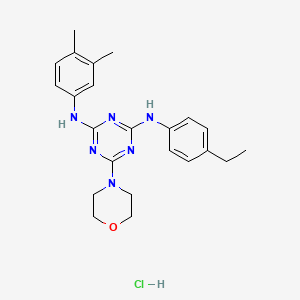

Molecular Structures and Hydrogen-Bonded Systems

Researchers have investigated the molecular structures and hydrogen-bonded systems of various substituted benzazepines, including those with chloro and fluoro substituents. These compounds exhibit different hydrogen bonding and are linked into chains, sheets, or three-dimensional frameworks, depending on their specific molecular structures (Gómez et al., 2009).

Spectroscopic and Quantum Chemical Studies

Spectroscopic and quantum chemical studies have been conducted on benzazepine derivatives. These studies include geometry and vibrational frequency analysis, absorption wavelength determination, and calculations of polarizability, hyperpolarizability, and dipole moment. Additionally, NMR chemical shift calculations and natural bond analysis provide insights into the charge transfer within these molecules (Sylaja et al., 2016).

Synthesis and Anticonvulsant Activity

Some benzazepine derivatives have been synthesized and tested for their anticonvulsant activity. Novel triazolo[4,3-a][1,4]benzodiazepines, with specific substitutions, showed excellent anticonvulsant activity compared to standard drugs like diazepam (Narayana et al., 2006).

Isomorphous and Isostructural Analysis

The isomorphous and isostructural properties of various substituted benzazepines have been studied, revealing the impact of molecular conformations and intermolecular interactions on their crystalline structures (Blanco et al., 2012).

Polymer Solar Cells Applications

Chlorine-substituted polymers, including those with benzodithiophene-4,8-dione acceptor units, have been explored for their use in high-performance polymer solar cells. These polymers exhibit lower HOMO energy levels, higher absorption coefficients, and enhanced crystallinity, leading to improved photovoltaic performance (Fan et al., 2018).

Dopaminergic Activity Studies

Research into substituted benzazepines has shown dopaminergic activity, with certain substitutions enhancing affinity and selectivity for dopamine receptors. These studies have implications for the development of central nervous system agents (Neumeyer et al., 1991).

特性

IUPAC Name |

6-(4-chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClFNO2/c21-12-9-10-18(17(22)11-12)23-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(23)25/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWIWGNXJATLQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2837642.png)

![1-ethyl-N-[(5Z)-6-(prop-2-yn-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B2837645.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea](/img/structure/B2837646.png)

![N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2837651.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2837654.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2837658.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2837659.png)